Boc-L-beta-homoproline
Description
Role as a Non-Natural Amino Acid Building Block in Complex Chemical Structures
Boc-L-beta-homoproline is a derivative of a β-amino acid that is widely utilized as a fundamental building block in the synthesis of complex organic molecules. guidechem.com Unlike naturally occurring α-amino acids, the β-amino acid structure of homoproline features an additional carbon atom in its backbone, which imparts unique conformational properties. The "Boc" (tert-butyloxycarbonyl) protecting group attached to the nitrogen atom is a key feature, enhancing the compound's stability during complex, multi-step synthetic processes. chemimpex.com This protection is crucial for controlling reactivity and ensuring the desired chemical transformations occur at other sites of the molecule.
The synthesis of unnatural amino acids like β-homoproline can be challenging. bioascent.com However, methods such as the Arndt–Eistert homologation, which converts an α-amino acid to its β-homomer, have been developed to produce these valuable compounds. researchgate.net The use of reagents like di-tert-butyl dicarbonate (B1257347) (Boc₂O) in this process has been shown to be effective and cost-efficient. researchgate.net Once synthesized, these building blocks can be incorporated into a variety of molecular scaffolds. nih.govcpcscientific.com For instance, this compound is a reagent in the synthesis of dihydroisoxazole (B8533529) inhibitors of human transglutaminase 2, an enzyme implicated in various inflammatory and fibrotic diseases. chemicalbook.com
Significance in Peptide and Peptidomimetic Design for Enhanced Biological Functionality
The incorporation of non-natural amino acids like β-homoproline into peptides results in peptidomimetics, which are molecules that mimic the structure and function of natural peptides. This structural modification can lead to significant improvements in the biological properties of the resulting molecules. One of the primary advantages of using β-amino acids is the increased resistance of the resulting peptides to enzymatic degradation. acs.org Natural peptides are often rapidly broken down by proteases in the body, limiting their therapeutic potential. The altered backbone structure of β-amino acid-containing peptides is not readily recognized by these enzymes, leading to enhanced stability and a longer duration of action. cpcscientific.com
The replacement of a natural proline residue with β-homoproline can have a profound impact on the biological activity of a peptide. For example, substituting L-proline with L-β-homoproline in the opioid peptide endomorphin-1 has been shown to significantly increase its affinity for the μ-opioid receptor and its resistance to being broken down by enzymes. acs.org This demonstrates the potential of β-homoproline to enhance the therapeutic properties of peptides.
Furthermore, the unique conformational preferences of β-homoproline can be exploited to design peptides with specific secondary structures, such as turns and helices. researchgate.netnih.gov The ability to control the three-dimensional shape of a peptide is crucial for its interaction with biological targets like receptors and enzymes. By introducing β-homoproline, chemists can create more rigid and well-defined structures, which can lead to higher binding affinity and selectivity. researchgate.net This has been explored in the synthesis of cyclic peptides, which are known for their improved stability and bioactivity. chemimpex.com
Current Research Landscape and Emerging Directions
The current research landscape for β-homoproline and its derivatives is vibrant and expanding into several exciting new directions. Scientists are actively exploring the synthesis of novel analogs of β-homoproline with additional substituents on the pyrrolidine (B122466) ring to further modulate their properties. acs.org These modifications can fine-tune the conformational constraints and introduce new functional groups for interaction with biological targets.
The application of β-homoproline derivatives is also extending beyond traditional peptide chemistry. For example, there is emerging interest in their use in materials science, where they can be incorporated into polymers to enhance their mechanical properties. chemimpex.com Another area of exploration is their role in bioconjugation, a process that involves attaching biomolecules to other molecules or surfaces, which can be used to develop advanced drug delivery systems. chemimpex.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-4-5-8(12)7-9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWKIRLZWQQMIE-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40350915 | |
| Record name | Boc-L-beta-homoproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56502-01-3 | |
| Record name | (2S)-1-[(1,1-Dimethylethoxy)carbonyl]-2-pyrrolidineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56502-01-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boc-L-beta-homoproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Boc L β Homoproline and Its Derivatives
Enantioselective Synthesis Strategies for Chiral β-Homoprolines
The biological activity of peptides containing β-homoproline is often highly dependent on the stereochemistry of the β-amino acid. Therefore, synthetic methods that precisely control the absolute configuration of the chiral centers are paramount.
Stereodivergent Allylation of Chiral N-tert-Butanesulfinyl Imines
An effective strategy for the enantioselective synthesis of chiral α-disubstituted β-homoprolines utilizes the stereodivergent allylation of chiral N-tert-butanesulfinyl imines. nih.govacs.orgnih.gov This method is notable for its ability to control the absolute configuration of the newly formed stereocenter by selecting either the configuration of the chiral auxiliary or the specific allylation protocol. nih.govacs.org
The synthesis commences with the reaction of a chiral N-tert-butanesulfinyl imine, derived from 4-bromobutanal, with an organometallic allylating agent. nih.gov The choice of metal—typically indium or zinc—is crucial for directing the stereochemical outcome of the addition. acs.orgnih.gov For instance, using indium in tetrahydrofuran (B95107) (THF) (Protocol A) or zinc/lithium chloride in dimethylformamide (DMF) (Protocol B) allows for the selective formation of different diastereomers of the N-sulfinylated allyl pyrrolidine (B122466) intermediate. acs.org
The general sequence involves:
Allylation: Addition of an allyl organometallic reagent to the chiral N-tert-butanesulfinyl imine. The reaction proceeds via either a closed or open transition state, depending on the metal and reaction conditions, which dictates the resulting stereochemistry. acs.org
Cyclization: The resulting homoallylic sulfinamide undergoes intramolecular cyclization upon treatment with a base like lithium bis(trimethylsilyl)amide (LiHMDS) to form the N-sulfinylated pyrrolidine ring. acs.org
Functional Group Transformation: The allyl group is then chemically modified. This typically involves ozonolysis to cleave the double bond, followed by oxidation (e.g., Pinnick oxidation) to form the carboxylic acid. acs.org
Deprotection: Finally, the N-tert-butanesulfinyl and Boc protecting groups are removed to yield the target α-disubstituted β-homoproline. acs.org
This methodology's strength lies in its modularity, allowing for the introduction of various substituents at the α-position by simply changing the starting allyl bromide. nih.govacs.org
Table 1: Stereodivergent Synthesis of N-Sulfinyl 2-Allyl Pyrrolidines
| Entry | Allyl Bromide | Protocol | Product | Diastereomeric Ratio (dr) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Prenyl bromide | A (In, THF) | (S,R)-7a | 95:5 | 72 |
| 2 | Prenyl bromide | B (Zn/LiCl, DMF) | (S,S)-7a | >98:2 | 70 |
| 3 | Geranyl bromide | A (In, THF) | (S,R)-7b | >98:2 | 85 |
| 4 | Geranyl bromide | B (Zn/LiCl, DMF) | (S,S)-7b | >98:2 | 82 |
| 5 | Cyclohexylallyl bromide | A (In, THF) | (S,R)-7c | 92:8 | 65 |
| 6 | Cyclohexylallyl bromide | B (Zn/LiCl, DMF) | (S,S)-7c | 96:4 | 68 |
Data sourced from research on the stereodivergent allylation of chiral N-tert-butanesulfinyl imines. acs.org
Rh-Catalyzed C-H Insertion for Spirocyclic β-Homoprolines
Rhodium-catalyzed C-H insertion reactions provide a powerful and atom-economical route to complex cyclic structures. This methodology has been successfully applied to the synthesis of unprotected spirocyclic β-homoprolines, which are valuable scaffolds in medicinal chemistry. acs.orgacs.orgfigshare.com The key step involves the intramolecular C-H insertion of a rhodium nitrenoid intermediate, generated from the N–O bond cleavage of a substituted isoxazolidin-5-one. acs.orgacs.org
The reaction is typically catalyzed by a dirhodium complex, such as Rh₂(esp)₂. acs.org The process is efficient, proceeding on a gram scale with catalyst loadings as low as 0.1 mol%. acs.orgfigshare.com The substrates, 3-substituted isoxazolidin-5-ones, are readily prepared from corresponding aldehydes or cyclic ketones. acs.org The intramolecular C-H insertion event constructs a spirocyclic carbon center, fusing a carbocycle or heterocycle to the pyrrolidine ring of the β-homoproline. acs.org This method grants access to a range of β-homoprolines with high anti-selectivity. researchgate.net The reactivity and regioselectivity of the C-H insertion can be influenced by the structure of the precursor and the addition of Brønsted acids. nih.gov
Table 2: Rh-Catalyzed Synthesis of Spirocyclic β-Homoprolines
| Substrate Carbocycle/Heterocycle | Product | Yield (%) |
|---|---|---|
| Cyclohexane | Spiro[cyclohexane-1,2'-pyrrolidine]-4'-carboxylic acid | 85 |
| Cyclopentane | Spiro[cyclopentane-1,2'-pyrrolidine]-4'-carboxylic acid | 81 |
| Cycloheptane | Spiro[cycloheptane-1,2'-pyrrolidine]-4'-carboxylic acid | 75 |
| Tetrahydropyran | Spiro[tetrahydropyran-4,2'-pyrrolidine]-4'-carboxylic acid | 78 |
| N-Boc-piperidine | Spiro[piperidine-4,2'-pyrrolidine]-1-Boc-4'-carboxylic acid | 72 |
Data represents typical yields for the synthesis of spirocyclic β-homoprolines via Rh-catalyzed C-H insertion. acs.org
Stereoselective 1,3-Dipolar Cycloaddition Routes from Nitrones
The 1,3-dipolar cycloaddition reaction between a nitrone and a dipolarophile is a classic and highly effective method for constructing five-membered nitrogen-containing heterocycles. rsc.org This approach has been leveraged for the gram-scale synthesis of novel, densely functionalized, and orthogonally protected β-homoproline derivatives. thieme-connect.comthieme-connect.com
In a key example, a chiral nitrone derived from L-tartaric acid undergoes a highly stereoselective 1,3-dipolar cycloaddition with γ-crotonolactone. thieme-connect.com This initial step is critical as it selectively installs three new stereocenters in the resulting cycloadduct. thieme-connect.com The reaction's high stereoselectivity is often predictable, with theoretical studies using density functional theory (DFT) corroborating experimental outcomes. researchgate.net Subsequent chemical modifications of the isoxazolidine (B1194047) adduct, such as reductive N-O bond cleavage and functional group manipulations, lead to the final tetrahydroxylated β-homoproline product. thieme-connect.comthieme-connect.com The versatility of this method allows for the synthesis of a diverse range of substituted β-homoprolines by varying the structure of the nitrone and the dipolarophile. rsc.orgrsc.org
The reaction pathway generally involves the endo or exo approach of the reactants, which determines the stereochemistry of the resulting adduct. For certain chiral nitrones, the steric hindrance of substituents can preclude specific approaches, leading to high diastereoselectivity. thieme-connect.com
Arndt–Eistert Synthesis for β-Homologation with Configuration Retention
The Arndt–Eistert synthesis is a well-established method for the one-carbon homologation of carboxylic acids. wikipedia.orgorganic-chemistry.org It is particularly valuable for converting α-amino acids into their corresponding β-amino acid counterparts, including the synthesis of Boc-L-β-homoproline from Boc-L-proline. wikipedia.org A crucial feature of this reaction is that the key Wolff rearrangement step proceeds with the retention of stereochemistry at the α-carbon of the original amino acid. wikipedia.org
The sequence involves three main steps:
Activation: The starting carboxylic acid (Boc-L-proline) is first converted into a more reactive acid chloride. wikipedia.orgorganic-chemistry.org
Diazoketone Formation: The acid chloride is then treated with diazomethane (B1218177) in excess. One equivalent of diazomethane acts as a nucleophile to form an α-diazoketone intermediate, while a second equivalent neutralizes the HCl byproduct. wikipedia.org
Wolff Rearrangement: The α-diazoketone undergoes a Wolff rearrangement in the presence of a metal catalyst (typically silver(I) oxide, Ag₂O) and a nucleophile (e.g., water). organic-chemistry.org This rearrangement expels dinitrogen gas and generates a highly reactive ketene (B1206846) intermediate, which is immediately trapped by water to form the homologated carboxylic acid, Boc-L-β-homoproline. wikipedia.orgorganic-chemistry.org
This method provides a direct and reliable route for β-homologation, making it a popular choice for accessing β-amino acids from readily available α-amino acid precursors. acs.orgorganic-chemistry.org
Mechanochemical Approaches in β-Homoproline Synthesis
Mechanochemistry, which utilizes mechanical force (e.g., grinding or milling) to induce chemical reactions, is emerging as a powerful tool in green chemistry. These solvent-free or low-solvent methods can reduce waste, shorten reaction times, and sometimes provide access to products not easily obtained through traditional solution-phase synthesis. taltech.eemdpi.com
Mechanochemical Reduction of Carboxylic Functions
The carboxylic acid moiety of N-protected amino acids, including Boc-L-β-homoproline, can be efficiently reduced to the corresponding β-amino alcohol using mechanochemical methods. acs.org This transformation is significant as β-amino alcohols are versatile chiral building blocks. acs.org
In a representative procedure, the reduction of Boc-L-β-homoproline was achieved by ball-milling the substrate with a reducing agent. acs.org The optimized conditions involved milling in stainless steel (SS) jars, which proved more efficient than using PTFE jars. This mechanochemical protocol was successfully performed on a gram scale and, importantly, was shown to proceed without racemization of the stereocenter. acs.org This approach confirms the utility of mechanochemistry for performing stereosensitive transformations on complex molecules like Boc-L-β-homoproline, offering a greener alternative to traditional solution-based reductions that often require harsh reagents and anhydrous solvents. acs.org The development of mechanochemical routes for functional group transformations is a growing area of interest for the synthesis of active pharmaceutical ingredients and their intermediates. taltech.eenih.gov
Optimization of Mechanochemical Reaction Conditions for Scalability
Mechanochemistry, which utilizes mechanical force to induce chemical reactions, offers a greener and often more efficient alternative to traditional solvent-based synthesis. mdpi.com The optimization of these conditions is critical for transitioning laboratory-scale procedures to industrial production.
A notable application is the multistep mechanochemical synthesis of the multitarget antipsychotic agent PZ-1190, which uses Boc-L-β-homoproline as the starting material. acs.org The first step, the reduction of the carboxylic acid in Boc-L-β-homoproline to a primary alcohol, was systematically optimized for scalability. acs.orgresearchgate.net Researchers found that using sodium borohydride (B1222165) (NaBH₄) in combination with lithium chloride (LiCl) under liquid-assisted grinding (LAG) conditions was effective. acs.org
The optimization process revealed that a stoichiometric ratio of 1:3 for NaBH₄ to LiCl provided the best efficiency. acs.org The addition of a small amount of a liquid additive, such as methyltetrahydrofuran (MeTHF) or methanol (B129727) (MeOH), was crucial for improving mixing and achieving higher conversion rates. acs.org Under these refined conditions, the reaction was successfully performed on a gram scale using larger stainless steel jars, yielding the desired β-amino alcohol in 86% yield. acs.org Crucially, chiral analysis confirmed that the mechanochemical reduction proceeded without racemization of the stereocenter, preserving the enantiomeric purity of the product. acs.orgresearchgate.net This optimized protocol demonstrates the viability of mechanochemistry for the scalable and sustainable synthesis of chiral intermediates derived from Boc-L-β-homoproline. acs.org
| Entry | Reagent Ratio (NaBH₄:LiCl) | Liquid Additive (η, μL/mg) | Milling Time (h) | Conversion (%) | Scale |
|---|---|---|---|---|---|
| 1 | 1:1 | None | 4 | 35 | 125 mg |
| 2 | 1:2 | None | 4 | 48 | 125 mg |
| 3 | 1:3 | None | 4 | 58 | 125 mg |
| 4 | 1:3 | MeTHF (0.6) | 4 | 95 | 125 mg |
| 5 | 1:3 | MeOH (0.6) | 4 | 93 | 125 mg |
| 6 | 1:3 | MeTHF (0.6) | 4 | 86 (isolated yield) | 1.5 g |
Fragmentative Rearrangement Strategies for β-Homoproline Derivatives
Fragmentative rearrangement reactions provide innovative pathways to complex molecular structures that may be difficult to access through traditional methods. nih.govresearchgate.net These strategies are particularly effective for constructing the core skeletons of β-homoproline derivatives.
A powerful method for synthesizing β-lactam and β-homoproline derivatives is based on the acid-induced fragmentative rearrangement of 5-spirocyclopropaneisoxazolidines. nih.govresearchgate.netwiley.comwiley.com This process typically begins with a 1,3-dipolar cycloaddition between a nitrone and a methylenecyclopropane (B1220202) derivative to form the spirocyclic isoxazolidine adduct. wiley.com
Subsequent heating of this adduct in the presence of a protic acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), triggers a fragmentative rearrangement. wiley.comunifi.it Computational studies suggest the mechanism is initiated by N-protonation of the isoxazolidine, which is significantly more favorable than O-protonation. wiley.com This leads to the cleavage of the N-O bond and concurrent cleavage of the cyclopropyl (B3062369) moiety, ultimately forming a protonated β-lactam and ethylene. wiley.com
This method has been successfully used to prepare cyclopropyl-substituted β-homoprolines. wiley.com When bicyclic isoxazolidines derived from pyrroline (B1223166) N-oxides are subjected to these acidic conditions, the initially formed β-lactam can undergo further reaction. The inherent strain and acidic conditions can lead to the opening of the β-lactam ring and intramolecular attack by the pyrrolidine nitrogen, yielding stable N-trifluoroacetyl β-homoproline derivatives in good yields. wiley.com The process is robust, insensitive to moisture and oxygen, and maintains the stereochemical integrity of the starting material. wiley.com
| Feature | Description |
|---|---|
| Starting Materials | Nitrones and methylenecyclopropane derivatives. wiley.com |
| Key Intermediate | 5-Spirocyclopropaneisoxazolidine. wiley.com |
| Reaction Type | Acid-mediated fragmentative rearrangement. wiley.com |
| Catalysts/Reagents | Protic acids (e.g., TFA, HCl, p-TsOH). wiley.com |
| Products | β-Lactams, cyclopropyl-substituted β-homoprolines. wiley.com |
| Stereochemistry | Configuration of stereocenters in the starting material is maintained. wiley.com |
Rhodium-catalyzed C-H insertion reactions represent a highly effective strategy for the stereoselective synthesis of N-heterocycles. thieme-connect.comnih.gov This approach has been adeptly applied to the synthesis of substituted β-homoprolines, where an intramolecular C-H insertion involving a rhodium alkyl nitrene serves as the key ring-forming step. thieme-connect.comthieme-connect.comresearchgate.net
The process generates a reactive rhodium nitrenoid intermediate from precursors like substituted isoxazolidin-5-ones. nih.govresearchgate.netresearchgate.net This intermediate then undergoes an intramolecular C-H insertion, creating the pyrrolidine ring of the β-homoproline structure with high anti-selectivity. thieme-connect.comthieme-connect.com This methodology is versatile, allowing for the preparation of a range of substituted and spirocyclic β-homoprolines that are otherwise challenging to synthesize. researchgate.netresearchgate.net The resulting carboxylic acid group on the product provides a convenient handle for further chemical modifications. thieme-connect.comresearchgate.net The reaction can be performed on a gram scale with catalyst loadings as low as 0.1 mol%, highlighting its efficiency. researchgate.net
| Feature | Description |
|---|---|
| Key Reaction | Intramolecular C-H insertion. thieme-connect.comthieme-connect.com |
| Catalyst | Rhodium-based catalysts (e.g., Rh₂(OAc)₄). thieme-connect.com |
| Reactive Intermediate | Rhodium alkyl nitrene. thieme-connect.comresearchgate.net |
| Nitrene Precursor | Substituted isoxazolidin-5-ones. nih.govresearchgate.net |
| Key Advantage | High anti-selectivity for substituted β-homoprolines. thieme-connect.comthieme-connect.com |
| Product Scope | Substituted and spirocyclic β-homoprolines. researchgate.netresearchgate.net |
Acid-Mediated Rearrangements of Spirocyclopropaneisoxazolidines
Multi-Step Synthesis Protocols Utilizing Boc-L-β-Homoproline as a Precursor
Boc-L-β-homoproline is a valuable chiral building block for the multi-step synthesis of complex, biologically active molecules. guidechem.comchemicalbook.com Its defined stereochemistry and protected amine make it an ideal starting point for constructing larger scaffolds.
One prominent example is the synthesis of the potential antipsychotic agent PZ-1190. acs.org The synthesis begins with Boc-L-β-homoproline and proceeds through a five-step sequence:
Reduction: The carboxylic acid is reduced to a primary alcohol. acs.org
Oxidation: The resulting alcohol is oxidized to the corresponding aldehyde. acs.org
Reductive Amination: The aldehyde is coupled with 1-(benzo[b]thiophen-4-yl)piperazine. acs.org
Deprotection: The Boc protecting group is removed. acs.org
Sulfonylation: The final sulfonamide is formed on the secondary amine. acs.org
In another application, Boc-L-homoproline serves as the precursor for the synthesis of phenanthroindolizidine alkaloids, such as (R)-tylophorine and (R)-tylocrebrine. rsc.org This concise strategy solves issues of regioselectivity often encountered in the synthesis of unsymmetrically substituted alkaloids. The synthesis utilizes an oxidative cross-coupling mediated by vanadium(V) oxytrifluoride (VOF₃) as a key step, affording the target alkaloids with good yields and high optical purity in an 8-step sequence from Boc-L-homo-proline. rsc.org
Incorporation and Chemical Modification of Boc L β Homoproline in Peptidic Systems
Solid-Phase Peptide Synthesis (SPPS) Methodologies
Solid-phase peptide synthesis (SPPS) is a widely used technique for the stepwise assembly of amino acids into a peptide chain, which is anchored to an insoluble solid support. iris-biotech.de This method offers advantages such as the use of excess reagents to drive reactions to completion and simplified purification by filtering and washing the solid support. iris-biotech.de Boc-L-β-homoproline can be readily incorporated into peptide chains using standard SPPS techniques. guidechem.com
Boc-Strategy in SPPS for Linear and Cyclic Peptides
The Boc (tert-butyloxycarbonyl) strategy in SPPS utilizes an acid-labile Boc group to protect the N-terminus of the growing peptide chain. iris-biotech.de Boc-L-β-homoproline is well-suited for this method. chemicalbook.com The synthesis involves the following general steps:
Attachment: The first amino acid is anchored to a solid support resin.
Deprotection: The Boc protecting group on the N-terminus of the resin-bound amino acid is removed using a moderately strong acid, typically trifluoroacetic acid (TFA).
Coupling: The next Boc-protected amino acid, such as Boc-L-β-homoproline, is activated and coupled to the deprotected N-terminus of the growing peptide chain.
Repeat: The deprotection and coupling steps are repeated until the desired peptide sequence is assembled.
Cleavage: Finally, the completed peptide is cleaved from the resin support, and all side-chain protecting groups are removed, often using a strong acid like hydrofluoric acid (HF). iris-biotech.de
This strategy has been successfully employed for the synthesis of both linear and cyclic peptides containing β-homoproline. chemimpex.com Cyclic peptides, in particular, are of significant interest in drug development due to their enhanced stability and bioactivity. chemimpex.com
Fmoc-Strategy in SPPS for Peptide Construction
An alternative and now more commonly used method is the Fmoc (9-fluorenylmethyloxycarbonyl) strategy. iris-biotech.de This approach utilizes a base-labile Fmoc group for N-terminal protection, which is typically removed with a solution of piperidine (B6355638) in a polar aprotic solvent. The side-chain protecting groups are acid-labile and are removed at the end of the synthesis along with cleavage from the resin using TFA. iris-biotech.de
The Fmoc strategy offers the advantage of using milder cleavage conditions, avoiding the use of hazardous hydrofluoric acid. iris-biotech.de While Boc-L-β-homoproline is defined by its Boc protecting group, the corresponding Fmoc-L-β-homoproline is used in the Fmoc-SPPS strategy. This strategy has been utilized in the synthesis of cyclic peptides containing β-homoproline, which have been investigated as antagonists for integrins, proteins involved in cell adhesion.
Optimization of Incorporation for Stereochemically Constrained β-Amino Acids
The incorporation of stereochemically constrained β-amino acids like β-homoproline can present challenges due to steric hindrance, which may slow down coupling reactions. mdpi.com To ensure efficient incorporation and prevent side reactions like racemization, several optimization strategies are employed:
Coupling Reagents: Powerful coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are often used to facilitate efficient amide bond formation.
Reaction Conditions: Performing coupling reactions at low temperatures (e.g., 4°C) can help to mitigate the risk of racemization.
Additives: The use of additives like HOAt (1-Hydroxy-7-azabenzotriazole) during coupling can suppress side reactions and improve coupling efficiency.
The incorporation of constrained β-amino acids can induce specific secondary structures, such as β-turns and helices, which are critical for the biological function of many peptides. nih.govnih.govrsc.org The rigid structure of β-homoproline, for instance, can act as a potent inducer of secondary structures like pseudo-γ-turns.
Solution-Phase Peptide Synthesis Approaches
Solution-phase synthesis, where all reactants are dissolved in a suitable solvent, remains a valuable method, particularly for large-scale synthesis and for peptides that are difficult to assemble on a solid support.
Cyclization Strategies in Solution for Constrained Peptides
Cyclization in solution is a key step in the synthesis of many constrained peptides containing Boc-L-β-homoproline. After the linear peptide precursor is synthesized, either by solid-phase or solution-phase methods, it is cleaved from the resin (if applicable) and then cyclized in solution.
A common strategy involves activating the C-terminal carboxylic acid and reacting it with the N-terminal amine of the same peptide chain. To favor intramolecular cyclization over intermolecular polymerization, the reaction is typically carried out under high dilution conditions. This can be achieved by the slow addition of the linear peptide and coupling reagents to a large volume of solvent using syringe pumps. researchgate.net
The presence of a β-homoamino acid in the linear precursor can be advantageous, as it may pre-organize the peptide backbone into a conformation that is favorable for cyclization, thereby increasing the rate of the desired intramolecular reaction.
Factors Influencing Cyclization Rates and Side Reactions
Several factors can influence the efficiency of solution-phase cyclization and the prevalence of side reactions:
Concentration: As mentioned, high dilution is crucial to minimize dimerization and oligomerization. researchgate.net
Coupling Reagents and Additives: The choice of coupling reagent and the use of additives like HOAt are critical for achieving high yields and minimizing epimerization (loss of stereochemical integrity) at the C-terminal amino acid.
Solvent: The choice of solvent can impact the conformation of the linear peptide and the solubility of the reactants, thereby affecting the cyclization efficiency.
Peptide Sequence: The amino acid sequence itself plays a significant role. The presence of turn-inducing residues, such as β-homoproline, can enhance the rate of cyclization by bringing the N- and C-termini into proximity.
Table 1: Comparison of SPPS Strategies for Incorporating Homoproline Derivatives
| Feature | Boc-Strategy | Fmoc-Strategy |
|---|---|---|
| N-α-Protecting Group | tert-Butyloxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Deprotection Condition | Acidic (e.g., TFA) | Basic (e.g., Piperidine) |
| Final Cleavage | Strong acid (e.g., HF) | Moderate acid (e.g., TFA) |
| Key Advantage | Historically established | Milder cleavage conditions, greater availability of building blocks iris-biotech.de |
| Application with Homoproline | Synthesis of linear and cyclic peptides | Synthesis of cyclic peptide integrin antagonists |
Table 2: Key Factors in Solution-Phase Cyclization
| Factor | Influence on Cyclization | Optimization Strategy |
|---|---|---|
| Concentration | High concentration favors intermolecular side reactions. | Use high dilution conditions (slow addition of peptide). researchgate.net |
| Coupling Reagents | Affects reaction rate and side reactions like epimerization. | Use efficient reagents (e.g., HATU, PyBOP) with additives (e.g., HOAt). |
| Peptide Conformation | Pre-organization of the linear peptide can accelerate cyclization. | Incorporate turn-inducing residues like β-homoproline. |
| Solvent | Affects solubility and peptide conformation. | Choose a solvent that favors a cyclization-prone conformation. |
Synthesis of Hybrid Peptides Incorporating Boc-L-β-Homoproline
The incorporation of non-natural amino acids into peptide backbones is a cornerstone of modern medicinal chemistry, aiming to develop peptidomimetics with enhanced therapeutic properties. Boc-L-β-homoproline, a cyclic β-amino acid, serves as a valuable building block in this endeavor. guidechem.com Its structure, which features an additional methylene (B1212753) group in the pyrrolidine (B122466) ring compared to proline, provides unique conformational constraints and increased resistance to enzymatic degradation. nih.gov
α/β-Hybrid peptides are sequences containing both α- and β-amino acids. This combination can produce novel secondary structures and, critically, often imparts significant resistance to proteolytic enzymes, a major hurdle for peptide-based therapeutics. unirioja.esacs.org The inclusion of even a small fraction of β-amino acids (20-40%) can be sufficient to confer this stability while preserving biological activity. unirioja.es
The synthesis of α/β-hybrid peptides incorporating Boc-L-β-homoproline can be achieved through both solution-phase and solid-phase peptide synthesis (SPPS) methodologies. guidechem.comnih.govchemicalbook.com In a typical solution-phase approach, standard coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) are used to form the amide bond between the Boc-protected β-amino acid and the free amine of an adjacent α-amino acid ester. The Boc protecting group is subsequently removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) to allow for further chain elongation.
One established method for preparing the β-amino acid itself is the Arndt-Eistert homologation. nih.gov This reaction sequence extends an α-amino acid, such as L-proline, by one carbon atom to generate the corresponding β-amino acid, in this case, β-homoproline, with stereochemical control at the α-carbon. nih.gov
Below is a representative table outlining the steps for synthesizing a simple α/β-dipeptide using Boc-L-β-homoproline.
| Step | Description | Reactants/Reagents | Key Outcome |
| 1 | Activation | Boc-L-β-homoproline, Coupling Agent (e.g., HATU), Base (e.g., DIPEA) | Formation of an activated ester of Boc-L-β-homoproline. |
| 2 | Coupling | Activated Boc-L-β-homoproline, α-Amino acid ester (e.g., H-Gly-OMe) | Formation of the Boc-protected α/β-dipeptide (Boc-β-hPro-Gly-OMe). |
| 3 | Deprotection | Boc-protected dipeptide, Trifluoroacetic Acid (TFA) | Removal of the Boc group to yield the free amine of the dipeptide, ready for further coupling. |
| 4 | Saponification | Protected dipeptide ester, Base (e.g., LiOH) | Hydrolysis of the methyl ester to yield the free carboxylic acid if C-terminal modification is desired. |
This interactive table outlines a generalized solution-phase synthesis for an α/β-hybrid peptide.
Studies have shown that replacing natural L-proline with L-β-homoproline in bioactive peptides, such as the tetrapeptide endomorphin-1, can significantly increase both receptor binding affinity and resistance to enzymatic hydrolysis. nih.gov
β-turns are secondary structures involving four amino acid residues that cause a reversal in the direction of the peptide chain. These motifs are crucial for molecular recognition events, including peptide-protein and peptide-receptor interactions. Proline is frequently found in the i+1 position of β-turns due to the conformational rigidity of its pyrrolidine ring, which favors the specific backbone dihedral angles required for the turn. iris-biotech.de
Modified prolines, including Boc-L-β-homoproline, are strategically employed to create stable β-turn analogues or peptidomimetics. iris-biotech.de By introducing a building block that is pre-disposed to adopt a turn-like conformation, chemists can design peptides with well-defined three-dimensional structures. The expanded ring of β-homoproline influences the local backbone conformation and can stabilize specific turn types. Research on β-homoproline dimers has shown they preferentially adopt a cis configuration at the tertiary amide bond, a key conformational feature that can be exploited in the design of specific peptide folds. researchgate.net The synthesis of these analogues typically follows standard peptide coupling protocols, where Boc-L-β-homoproline is incorporated at the desired position (i+1 or i+2) in the peptide sequence.
| Feature | L-Proline Dimer | L-β-Homoproline Dimer | Implication for β-Turn Design |
| Ring Size | 5-membered (pyrrolidine) | 6-membered (piperidine) | Alters backbone dihedral angles (Φ, Ψ). |
| Amide Bond | cis/trans isomerization is common | Prefers cis configuration | Provides greater conformational control in the peptide backbone. researchgate.net |
| Turn Position | Often found at i+1 position | Can be used to stabilize turns at i+1 or i+2 positions | Offers versatility in mimicking different types of β-turns. |
This interactive table compares the structural properties of L-proline and L-β-homoproline relevant to their use in designing β-turn analogues.
α/β-Hybrid Peptide Synthesis
Combinatorial Library Generation Utilizing Boc-L-β-Homoproline
Combinatorial chemistry is a powerful technology for drug discovery, enabling the rapid synthesis of a large number of different but structurally related molecules, known as a library. These libraries are then screened for biological activity to identify lead compounds. While no specific combinatorial libraries built with Boc-L-β-homoproline are extensively detailed in the reviewed literature, its properties make it an exceptionally well-suited building block for such applications.
The inclusion of conformationally constrained amino acids is a key strategy in library design to create collections of molecules with predictable structural biases. Given its propensity to induce turn structures, Boc-L-β-homoproline is an ideal candidate for generating libraries of β-turn peptidomimetics. Such libraries would be enriched with molecules pre-organized into a specific and biologically relevant conformation, increasing the probability of identifying high-affinity ligands for receptors that recognize β-turn motifs.
The synthesis of such a library would typically employ the "split-and-pool" method on a solid support. In this process:
A solid-phase resin is divided into multiple portions.
A different building block (e.g., a standard Boc- or Fmoc-protected α-amino acid) is coupled to each portion.
The portions are pooled, mixed, and then split again.
In a key cycle, Boc-L-β-homoproline would be coupled to one of the portions to introduce the turn-inducing constraint.
This process is repeated for several cycles to generate a library where each resin bead contains a unique peptide sequence, a subset of which incorporates the β-homoproline constraint.
The resulting library of peptidomimetics can then be screened to discover novel therapeutic leads for a wide range of diseases.
Conformational Analysis and Structural Determinants of β Homoproline Containing Peptides
Spectroscopic Characterization of Peptide Conformations
Spectroscopic methods are fundamental tools for investigating the three-dimensional structures of peptides. Techniques such as Circular Dichroism (CD), Fourier-Transform Infrared (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy provide complementary information on secondary structure, hydrogen bonding patterns, and dynamic conformational equilibria. uni-bielefeld.dewiley.com
Circular Dichroism (CD) spectroscopy is a powerful technique for rapidly assessing the secondary structure content of peptides in solution. nih.gov Peptides containing β-homoproline often exhibit distinct CD spectra that are indicative of ordered conformations. researchgate.net
Studies on oligomers of β-amino acids like (S)-nipecotic acid, an analog of β-homoproline, have shown that a characteristic secondary structure emerges when the oligomer reaches a length of four or more residues. nih.gov This is observed as a significant change in the far-UV CD spectrum from the monomer to the tetramer, with little subsequent change for longer chains. nih.gov For peptides specifically containing β-homoproline, a notable feature in the CD spectrum is often a shifted minimum to around 205 nm. Furthermore, β-heptapeptides composed of alternating L- and D-amino acids can display an intense CD minimum near 200 nm. ethz.ch
While these intense CD patterns are clear indicators of secondary structure formation, the direct correlation of a specific CD spectrum to a single, precise secondary structure can be complex. researchgate.netethz.ch It has been noted that different types of turns or helical structures in β-peptides may not always produce uniquely identifiable CD fingerprints, making unambiguous assignment challenging without complementary data. ethz.chnih.gov The replacement of proline with β-homoproline can also lead to a more flexible peptide backbone, which influences the resulting CD spectrum. researchgate.net
Table 1: Characteristic CD Spectral Features for β-Homoproline Peptides
| Peptide Type | Observed CD Feature | Reference |
|---|---|---|
| β-Homoproline-containing peptides | Shifted minimum | |
| Oligomers (≥4 residues) | Characteristic secondary structure spectrum | nih.gov |
Fourier-Transform Infrared (FTIR) spectroscopy is a crucial technique for analyzing the hydrogen bonding networks that stabilize peptide secondary structures. uni-bielefeld.dewiley.com The amide I region of the FTIR spectrum, which arises from the C=O stretching vibration (typically between 1600 and 1700 cm⁻¹), is particularly sensitive to the peptide's conformation. assay-protocol.com
The frequency of the amide I band can distinguish between different types of secondary structures, such as helices, sheets, and turns. assay-protocol.com For instance, the presence of β-sheet structures is often indicated by a prominent band near 1620 cm⁻¹. assay-protocol.com In studies of β-homoproline-containing peptides, FTIR is used in conjunction with other methods like CD and NMR to build a comprehensive picture of the peptide's structure. uni-bielefeld.dersc.org
Detailed conformational analysis of model compounds like Ac-β(3)-HPro-NHMe has been performed using a combination of infrared (IR) and vibrational circular dichroism (VCD) spectroscopy. researchgate.netnih.gov These studies can identify specific conformers, such as pseudo-γ-turn-like structures, and analyze their relative populations, providing insight into the intrinsic conformational preferences of the β-homoproline residue. researchgate.netnih.gov
Table 2: General Amide I FTIR Frequencies for Peptide Secondary Structures
| Secondary Structure | Typical Amide I Frequency Range (cm⁻¹) | Reference |
|---|---|---|
| α-Helix / Helical | 1650–1658 | assay-protocol.com |
| β-Sheet | 1620–1640 | assay-protocol.com |
| β-Turn | 1660–1685 | General |
Note: These are general ranges and can vary based on solvent, side chains, and specific peptide sequence.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed three-dimensional structure and dynamics of peptides in solution. researchgate.net A variety of NMR experiments, including COSY, TOCSY, and ROESY/NOESY, are used to obtain information on through-bond and through-space atomic proximities, which allows for the calculation of a structural ensemble. researchgate.netresearchgate.net
For β-homoproline peptides, NMR studies are essential for characterizing several key structural features:
Backbone Conformation and Turns: The incorporation of β-homoproline is known to induce turn-like structures. uni-bielefeld.de NMR can confirm the presence of these turns and define their geometry.
Cis/Trans Isomerization: Like proline, the tertiary amide bond preceding a β-homoproline residue can exist in either a cis or trans conformation. NMR is used to identify and quantify the populations of these isomers, which often exist as a mixture in solution. researchgate.netresearchgate.net Studies on a model β-homoproline compound, Ac-β(3)-HPro-NHMe, revealed a significant population of the cis conformer, which is less common for the α-proline analogue. nih.gov
Pyrrolidine (B122466) Ring Pucker: The five-membered pyrrolidine ring of β-homoproline is not planar and adopts puckered conformations. NMR analysis, particularly of vicinal coupling constants, combined with quantum mechanical calculations, can determine the preferred pucker, such as Cγ-endo or Cγ-exo. frontiersin.org For certain β-proline oligopeptides, a Cγ-endo conformation has been identified as the dominant form in solution. frontiersin.org
Table 3: Summary of NMR Spectroscopic Findings for β-Homoproline Peptides
| Structural Feature | Observation | Significance | References |
|---|---|---|---|
| Backbone Turns | Induces pseudo-γ-turns or pseudo-β-turns. | Confirms role as a secondary structure inducer. | uni-bielefeld.de |
| Amide Bond Isomerism | Coexistence of cis and trans conformers. | Contributes to conformational heterogeneity in solution. | researchgate.netresearchgate.net |
Fourier-Transform Infrared (FTIR) Spectroscopy for Hydrogen Bonding Analysis
Computational Modeling and X-ray Diffraction Studies
While spectroscopic methods provide valuable data on peptide conformation, particularly in solution, computational modeling and X-ray diffraction provide complementary, high-resolution structural insights.
Molecular dynamics (MD) simulations are computational methods used to model the physical movements of atoms and molecules over time. nih.gov For β-homoproline peptides, MD simulations serve several important purposes:
Exploring Conformational Space: MD can generate an ensemble of low-energy structures, providing a comprehensive map of the peptide's conformational landscape. researchgate.netunimib.it
Interpreting Experimental Data: Simulations are frequently used alongside NMR data to refine solution structures and resolve ambiguities that may arise from conformational averaging in experimental measurements. researchgate.netfrontiersin.org Unrestrained MD simulations have been shown to produce conformational ensembles that are highly consistent with experimental NMR data for β-peptides. researchgate.net
Assessing Stability: The simulations can provide information on the stability of different secondary structures and the dynamics of transitions between them. The root mean square fluctuation (RMSF) can be analyzed to identify flexible and rigid regions of the peptide. nih.gov
MD simulations of peptides are typically performed using force fields like GROMOS and in a simulated solvent environment to mimic experimental conditions. nih.gov
X-ray crystallography provides unparalleled, high-resolution information about the static, three-dimensional structure of molecules in the solid (crystalline) state. nih.gov This technique has been instrumental in precisely defining the structural impact of incorporating β-homoproline into peptides.
Crystal structures of peptides containing β-homoproline have revealed detailed information on bond lengths, bond angles, and the precise geometry of turn structures. researchgate.netbakerlab.org For example, the crystal structure of a cyclic peptide containing two β-homoproline residues, cyclo-[3-(4-pyridyl)-alanine−β-homoproline−α-aminobutyric acid]₂, showed how the peptide adopts a specific conformation that allows it to link zinc ions, forming an ordered, three-dimensional crystal lattice. bakerlab.orggoogle.com
X-ray diffraction studies of β-homoproline derivatives have also confirmed key stereochemical details, such as the S-configuration at the C2 position of the pyrrolidine ring, and have detailed the intermolecular interactions, like hydrogen bonds between carboxylic acid and Boc carbonyl groups, that stabilize the crystal packing.
Table 4: Representative Crystallographic Data for a β-Homoproline Derivative
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | |
| Space Group | P2₁ | |
| Unit Cell Dimensions | a = 8.92 Å, b = 10.31 Å, c = 12.45 Å | |
| Key Interactions | Intermolecular hydrogen bonding |
Influence of β-Homoproline on Peptide Backbone and Secondary Structures
Induction and Stabilization of Pseudo-Turns (Pseudo-γ-turns, Pseudo-β-turns)
Boc-L-beta-homoproline is a potent inducer of turn-like structures within peptides. Spectroscopic analyses, including Fourier-transform infrared (FT-IR), circular dichroism (CD), and nuclear magnetic resonance (NMR), have revealed that the incorporation of β-homoproline into cyclic peptides promotes the formation of pseudo-γ-turns and, to a lesser extent, pseudo-β-turns. researchgate.netuni-bielefeld.de
In a study of a cyclic pentapeptide, c(-Ala-Val-β-hPro-Phe-Gly-), the β-homoproline residue was found to be central to the formation of these turns. researchgate.net In dipolar aprotic solvents like DMSO, this peptide exists in two conformations. The major conformation, accounting for approximately 70% of the population, features a pseudo-γ-turn with the β-homoproline residue at the core of the turn. researchgate.net The minor conformation (about 30%) adopts a pseudo-β-turn where β-homoproline is in the i+1 position. researchgate.net In polar solvents such as water, the peptide primarily adopts a single conformation that closely resembles the major conformation observed in DMSO, with β-homoproline stabilizing a pseudo-γ-turn. researchgate.net The presence of β-homoproline is associated with a distinct negative band near 205 nm in CD spectra, which is considered indicative of these pseudo-turn structures. acs.org
The stabilization of these turns is attributed to the unique conformational constraints imposed by the six-membered ring of β-homoproline. Proline, with its five-membered ring, is a well-known inducer of β-turns. iris-biotech.denih.gov The larger ring of β-homoproline alters the backbone dihedral angles, favoring the formation of these alternative turn structures.
Modulation of Helical Conformations in Oligopeptides
The influence of this compound extends to the modulation of helical structures in oligopeptides. While proline is known to disrupt α-helices and stabilize polyproline helices, the introduction of β-homoproline can lead to the formation of novel helical architectures. nih.govmdpi.com The altered backbone geometry and the potential for different hydrogen bonding patterns allow for the creation of helices with different pitches and diameters compared to traditional α-helices.
In hybrid peptides containing both α- and β-amino acids, the presence of β-homoproline can induce unique helical folds. For example, studies on α,β-peptides have shown they can adopt helical conformations, such as the 14/15-helix, which differ from the classic α-helix. acs.org The specific conformation adopted is dependent on the sequence and the pattern of α- and β-residue incorporation. The conformational flexibility introduced by the additional methylene (B1212753) group in β-homoproline, combined with the rigidity of its cyclic structure, plays a crucial role in defining these non-canonical helical structures. nih.gov
| Peptide Type | Observed Helical Structure | Reference |
| α,β-Peptides | 14/15-Helix | acs.org |
| α/β-Peptide Foldamers | Native-like function and improved biostability | nih.gov |
Impact on Peptide Backbone Flexibility and Rigidity
The incorporation of this compound into a peptide backbone introduces a unique balance of flexibility and rigidity. The pyrrolidine ring of β-homoproline inherently restricts the conformational freedom of the peptide backbone, similar to proline. mdpi.com However, the additional methylene group in the backbone of β-homoproline provides more conformational flexibility compared to the five-membered ring of proline. researchgate.net
This increased flexibility can be advantageous, for instance, in facilitating the cyclization of peptides. The β-homoamino acid in a central position of a linear peptide precursor can enhance the rate of cyclization and suppress dimerization by predisposing the peptide to a conformation that favors intramolecular reaction. uni-bielefeld.de
Conversely, the cyclic nature of β-homoproline still imposes significant constraints, making the peptide more rigid than if a linear β-amino acid were incorporated. This constrained flexibility is a key determinant of the secondary structures that peptides containing β-homoproline can adopt. The balance between the rigidity of the ring and the flexibility of the extended backbone allows for the sampling of unique conformational spaces, leading to the stabilization of structures like pseudo-turns.
Analysis of Intraresidue and Interresidue Hydrogen Bonding Networks
The hydrogen bonding patterns within peptides are significantly influenced by the presence of this compound. The additional backbone atom creates opportunities for novel intramolecular and intermolecular hydrogen bonds, which are crucial for the stabilization of secondary structures.
In cyclic peptides containing β-homoproline, FT-IR spectroscopy has indicated the formation of two internal hydrogen bonds. acs.org These hydrogen bonds are key to stabilizing the pseudo-γ- and pseudo-β-turns induced by the β-homoproline residue. For instance, in the pseudo-γ-turn conformation, a hydrogen bond forms between the C=O group of the preceding residue and the N-H group of the succeeding residue, with the β-homoproline at the apex of the turn.
The Boc protecting group itself can also participate in hydrogen bonding. In the solid state, intermolecular hydrogen bonds have been observed between the carboxylic acid groups and the Boc carbonyl group, which helps to stabilize the crystal lattice. The specific nature of the hydrogen bonding network is also dependent on the solvent environment, as seen in the conformational differences of β-homoproline-containing peptides in polar versus aprotic solvents. researchgate.net
Conformational Mimicry for Extended Dipeptide Surrogates and β-Sheets
This compound and its derivatives have been utilized as scaffolds for creating mimics of extended peptide conformations, such as those found in β-sheets. The synthesis of bicyclic scaffolds derived from a homoproline enolate has led to the development of novel extended dipeptide surrogates. nih.gov
Pharmacological and Biological Research Applications of Boc L β Homoproline Derivatives
Design and Synthesis of Peptidomimetics
The synthesis of peptidomimetics using Boc-L-β-homoproline is a key strategy in drug discovery. chemimpex.com These modified peptides are designed to mimic natural peptides while offering improved characteristics for therapeutic use. chemimpex.com The tert-butyloxycarbonyl (Boc) protecting group on L-β-homoproline facilitates its stable incorporation into peptide chains, often through solid-phase peptide synthesis techniques. chemimpex.comguidechem.com This allows for the creation of complex and cyclic peptides with potential applications in drug development. chemimpex.com
Enhancement of Metabolic Stability and Protease Resistance
A significant advantage of incorporating β-amino acids like L-β-homoproline into peptide backbones is the enhanced resistance to enzymatic degradation. acs.org Natural peptides are often susceptible to rapid breakdown by proteases in the body, limiting their therapeutic efficacy. The altered peptide bond resulting from the inclusion of a β-amino acid hinders the recognition and cleavage by these enzymes. nih.gov
For instance, replacing the natural amino acid proline with β-homoproline in the opioid peptide endomorphin-1 significantly increased its resistance to enzymatic hydrolysis. acs.org Similarly, α/β-peptides, which contain a mix of α- and β-amino acids, have demonstrated substantial resistance to proteolysis. biorxiv.org Studies have shown that some α/β-peptides are over 280-fold more resistant to degradation by proteinase K compared to their all-α-amino acid counterparts. nih.gov This increased stability can lead to a longer in vivo half-life, a crucial attribute for therapeutic peptides.
Mimicry of Natural Peptides and Protein Epitopes
Boc-L-β-homoproline derivatives are instrumental in creating peptidomimetics that can mimic the structure and function of natural peptides and protein epitopes. chemimpex.comacs.org By strategically placing β-homoproline within a peptide sequence, researchers can induce specific secondary structures, such as helices, that are crucial for biological activity. acs.org This structural mimicry allows these synthetic molecules to interact with biological targets in a manner similar to their natural counterparts.
The ability to control the conformation of peptides containing β-amino acids opens up possibilities for targeting a wide range of medicinally relevant interactions, including those with G-protein-coupled receptors (GPCRs) and integrins. acs.org
Targeting Specific Biological Pathways and Receptors
Derivatives of Boc-L-β-homoproline have been synthesized to target a variety of specific biological pathways and receptors, demonstrating their versatility in medicinal chemistry. chemimpex.com
Development of Receptor Agonists and Antagonists (e.g., μ-Opioid, Serotonin (B10506), Dopamine (B1211576) Receptors)
Boc-L-β-homoproline has been a key component in the synthesis of ligands for several important neurotransmitter receptors.
μ-Opioid Receptors: The substitution of L-proline with L-β-homoproline in endomorphin-1, an endogenous opioid peptide, resulted in an analogue with high affinity for the μ-opioid receptor. acs.org This analogue not only showed enhanced resistance to enzymatic degradation but also acted as a μ-opioid agonist, demonstrating the potential of β-homoproline in developing more stable opioid-based analgesics. acs.orgacs.org
Serotonin (5-HT) Receptors: Boc-L-β-homoproline has been utilized in the synthesis of antagonists for the 5-HT7 receptor, a target for potential PET radioligands in neuroimaging. snmjournals.orgsnmjournals.org A multi-step synthesis involving the coupling of N-Boc-(d)-homoproline with specific nitrogen heterocycles has led to the development of potent 5-HT7 receptor ligands. snmjournals.org
Dopamine Receptors: Research has led to the development of a multitarget ligand for both serotonin and dopamine receptors with potential antipsychotic properties. acs.org The synthesis of this compound, PZ-1190, utilized Boc-L-β-homoproline as a starting material. acs.org
Table 1: Examples of Boc-L-β-Homoproline Derivatives Targeting Neurotransmitter Receptors
| Derivative Class | Target Receptor | Biological Activity |
|---|---|---|
| Endomorphin-1 Analogue | μ-Opioid | Agonist acs.orgacs.org |
| Nitrophenylsulfonyl Derivatives | Serotonin (5-HT7) | Antagonist snmjournals.orgsnmjournals.org |
| PZ-1190 | Serotonin and Dopamine | Multitarget Ligand acs.org |
Antagonism of Integrin-Mediated Interactions (e.g., α4β1 Integrin, VCAM-1)
Derivatives of Boc-L-β-homoproline have shown promise as antagonists of integrin receptors, which are involved in cell adhesion and signaling. The α4β1 integrin, which interacts with vascular cell adhesion molecule-1 (VCAM-1), is a target for anti-inflammatory therapies. N-phenylsulfonyl-L-homoproline analogues have been synthesized and shown to be potent inhibitors of αvβ1 integrin, with good selectivity over other RGD-binding integrins. escholarship.org These findings suggest that β-homoproline-containing compounds could be valuable in developing treatments for conditions involving integrin-mediated processes. escholarship.org
Inhibition of Key Enzymes (e.g., Human Transglutaminase 2, α-Amylase)
Human Transglutaminase 2 (TG2): Boc-L-β-homoproline is a reagent used in the synthesis of dihydroisoxazole (B8533529) inhibitors of human transglutaminase 2 (TG2). americanchemicalsuppliers.comamericanchemicalsuppliers.com TG2 is an enzyme implicated in various diseases, including inflammatory and fibrotic conditions. americanchemicalsuppliers.comamericanchemicalsuppliers.com By serving as a building block for TG2 inhibitors, Boc-L-β-homoproline contributes to the development of potential therapeutics for these diseases. americanchemicalsuppliers.com
α-Amylase: While direct studies on Boc-L-β-homoproline derivatives as α-amylase inhibitors are limited, the broader field of α-/β-mixed peptides has shown potential in this area. nih.gov α-Amylase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.govualberta.ca Short α-/β-mixed peptides have been synthesized and shown to exhibit α-amylase inhibitory activity. nih.gov For example, the peptide N(Boc)-O(Bz)-α-Ser-β-Leu–OCH3 demonstrated notable inhibition of α-amylase. nih.gov This suggests that incorporating β-amino acids, potentially including derivatives of β-homoproline, into peptide sequences could be a viable approach for developing new α-amylase inhibitors.
Table 2: Enzyme Inhibition by Related Compounds
| Compound Class | Target Enzyme | Research Finding |
|---|---|---|
| Dihydroisoxazole Derivatives | Human Transglutaminase 2 | Boc-L-β-homoproline is a reagent in their synthesis. americanchemicalsuppliers.comamericanchemicalsuppliers.com |
| α-/β-Mixed Peptides | α-Amylase | N(Boc)-O(Bz)-α-Ser-β-Leu–OCH3 showed inhibitory activity. nih.gov |
Advanced Therapeutic Agent Development
The incorporation of Boc-L-β-homoproline into peptide and small-molecule structures is a key strategy in the development of advanced therapeutic agents. The unique conformational constraints and metabolic stability conferred by the β-amino acid structure allow for the creation of novel drugs with enhanced properties. This approach has been particularly fruitful in neuropharmacology, drug delivery, and the development of antimicrobial agents.
Neuropharmacological Agents with Antipsychotic Properties
The synthesis of bioactive peptides and small molecules containing β-amino acids is a promising strategy for creating new medicinal compounds with distinct properties, including modulated biological activity and metabolic stability. acs.org Boc-L-β-homoproline serves as a crucial starting material for the synthesis of complex neuropharmacological agents. Its structure is particularly valuable in designing compounds that target receptors in the central nervous system.
A significant example is the multitarget antipsychotic agent PZ-1190, which has shown efficacy in alleviating both positive and negative symptoms of schizophrenia in preclinical models. acs.org The synthesis of PZ-1190 originates from Boc-L-β-homoproline, highlighting the compound's role as a foundational building block for complex therapeutic molecules. The synthetic pathway involves a multi-step process that begins with the reduction of Boc-L-β-homoproline. acs.org Research into the mechanochemical synthesis of PZ-1190 has demonstrated an efficient, high-yield process that maintains the enantiomeric purity of the original chiral center from Boc-L-β-homoproline. acs.org
Table 1: Mechanochemical Synthesis Steps for Antipsychotic Agent PZ-1190 from Boc-L-β-homoproline
| Step | Description | Starting Material | Key Reagent(s) | Product | Yield (%) |
| 1 | Reduction | Boc-L-β-homoproline | Sodium borohydride (B1222165) (NaBH₄) | (S)-tert-butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate | 86 |
| 2 | Oxidation | (S)-tert-butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate | 2-Iodoxybenzoic acid (IBX) | Boc-L-β-homoprolinal | - |
| 3 | Reductive Amination | Boc-L-β-homoprolinal | 1-(Benzo[b]thiophen-4-yl)piperazine | Boc-protected amine intermediate | - |
| 4 & 5 | Deprotection & Sulfonylation | Boc-protected amine intermediate | HCl, Azinesulfonyl chloride | PZ-1190 | 32 (overall) |
This table summarizes the synthetic route to PZ-1190, adapted from research on its mechanochemical synthesis. acs.org
The development of such agents is driven by the need to overcome the limitations of existing peptide-based drugs, such as poor stability and bioavailability. acs.org The introduction of β-amino acid structures like β-homoproline can increase resistance to enzymatic degradation, a critical factor for drugs targeting the central nervous system. ethz.ch In one study, substituting a β-homoproline residue into the tetrapeptide endomorphin-1 resulted in a 20-fold increase in activity at the µ-opioid receptor and enhanced resistance to enzymatic breakdown.
Drug Delivery Systems and Bioconjugation Strategies
Boc-L-β-homoproline and its derivatives are valuable tools in the fields of bioconjugation and drug delivery. chemimpex.comchemimpex.com These strategies aim to improve the therapeutic efficacy and selectivity of drugs by attaching them to carrier molecules or targeting moieties. The inclusion of β-amino acids can facilitate the linkage of biomolecules to drug carriers, which is particularly relevant for developing targeted therapies for diseases like cancer. nih.gov
Amino acid mimetics, including β-amino acids, are employed in the design of peptides that can act as pharmacological carriers to the brain or other specific tissues. google.comnih.gov These peptidomimetics can be incorporated into conjugates that include an active drug, which is then ferried to its target site. nih.gov The unique structural properties of β-homoproline can influence the conformational properties of these carrier peptides, potentially enhancing their interaction with biological targets and improving their pharmacokinetic profiles. chemimpex.com
For instance, peptide-drug conjugates and peptide-conjugated nanoparticles represent advanced drug delivery systems. google.com The design of these systems can involve β-amino acids to create stable, targeted vehicles. While direct examples detailing the specific use of Boc-L-β-homoproline in a clinically approved delivery system are not prominent, its utility as a building block is well-established in research settings for creating peptides with tailored properties for bioconjugation. chemimpex.comchemimpex.com These peptides can be linked to various "cargoes," including chemotherapeutics like paclitaxel, to enhance their delivery to tumor sites. google.com
Antimicrobial Peptides and Related Agents
The rise of antibiotic-resistant bacteria has spurred research into new antimicrobial agents, with antimicrobial peptides (AMPs) emerging as a promising alternative. explorationpub.com A key strategy in designing effective and stable AMPs is the incorporation of non-natural amino acids, such as β-amino acids. acs.org The inclusion of β-amino acid residues has been shown to enhance the stability of peptides against proteolytic degradation, a major limitation for natural peptide-based drugs. explorationpub.commdpi.com
Derivatives of Boc-L-β-homoproline are explored for their potential in developing new antibiotics. Research has shown that peptides containing β-amino acids can exhibit potent antimicrobial activity against a range of pathogens, including multidrug-resistant strains. acs.orgexplorationpub.com The antimicrobial profile of these synthetic peptides is often a result of a fine-tuned balance between lipophilicity, charge, and structural flexibility, which can be modulated by the inclusion of building blocks like β-homoproline. acs.org
The mechanism of action for many AMPs involves interaction with and disruption of the bacterial cell membrane. mdpi.com The stable, well-defined structures that can be induced by β-amino acids can create amphipathic conformations (with distinct hydrophobic and hydrophilic faces) that are crucial for this membrane activity. acs.orgfrontiersin.org Studies have demonstrated that macrocyclic compounds derived from β-amino acid intermediates can inhibit bacterial growth.
Table 2: Properties Conferred by β-Amino Acid Incorporation in Peptides
| Property | Effect of β-Amino Acid Inclusion | Relevance to Antimicrobial Peptides |
| Proteolytic Stability | Increased resistance to degradation by proteases. ethz.chmdpi.com | Longer in vivo half-life and sustained activity. explorationpub.com |
| Structural Rigidity | Induces stable secondary structures (e.g., helices, turns). nih.gov | Promotes well-defined amphipathic structures for membrane interaction. frontiersin.org |
| Conformational Diversity | Expands structural possibilities beyond natural α-peptides. chemimpex.com | Allows for the design of novel scaffolds with optimized activity and selectivity. acs.org |
| Lipophilicity | Can be modulated to balance solubility and membrane interaction. mdpi.com | Crucial for penetrating bacterial membranes without causing excessive toxicity to host cells. acs.org |
Applications in Protein Engineering for Improved Stability and Functionality
Boc-L-β-homoproline is utilized in protein engineering to modify and enhance the properties of therapeutic proteins. chemimpex.com The incorporation of β-amino acids into a peptide or protein backbone can significantly improve stability, functionality, and resistance to enzymatic degradation. ethz.ch The inherent rigidity of the proline ring structure is known to be critical for the stability of proteins like collagen, and β-homoproline offers a way to further modulate these structural properties.
A primary application is the enhancement of proteolytic stability. The altered peptide bond resulting from a β-amino acid is often not recognized by proteases, which are enzymes that cleave the bonds between α-amino acids. ethz.ch This resistance can dramatically increase the in vivo half-life of a therapeutic peptide. Research has demonstrated that incorporating even a single β-amino acid at a known cleavage site can protect a protein from degradation. ethz.ch
Furthermore, the conformational constraints imposed by β-homoproline can be used to stabilize specific secondary structures, such as β-turns or helices, within a peptide. nih.gov This structural stabilization can enhance the binding affinity of the peptide to its biological target by reducing the entropic penalty upon binding. nih.gov For example, a nanomolar thrombin inhibitor was developed by incorporating L-β-homoproline into a peptide sequence, which helped induce a new hydrophobic cavity in the protein's binding pocket, thereby enhancing its inhibitory potency. nih.govresearchgate.net This highlights how the structural influence of a β-homoproline residue can be leveraged to improve the functionality of a bioactive peptide. chemimpex.com
Emerging Research Areas and Future Perspectives
Role in Materials Science and Polymer Systems
The application of β-amino acids, including Boc-L-beta-homoproline, is a growing area of interest in materials science, particularly in the development of novel polymers and functional materials. The ability of β-peptides (oligomers of β-amino acids) to form stable, predictable secondary structures, known as foldamers, is central to this potential.
Research has indicated that this compound can be incorporated into polymer systems to enhance their mechanical properties. chemimpex.com These β-amino acid-containing polymers, sometimes referred to as "Nylon-3" derivatives, can exhibit unique characteristics due to the hydrogen-bonding patterns and conformational rigidity imparted by the β-homoproline units. ethz.ch The constrained pyrrolidine (B122466) ring of β-homoproline helps to organize the polymer backbone into well-defined helical or sheet-like structures. ethz.chnih.gov This structural organization at the molecular level can translate into improved macroscopic properties, such as thermal stability and tensile strength, making these materials candidates for advanced fibers, films, and hydrogels. The ability to control supramolecular structure through the stereochemistry of the β-homoproline building block presents opportunities for creating "smart" materials that respond to environmental stimuli.
Applications in Organocatalysis
The success of L-proline as a powerful organocatalyst for a wide range of asymmetric transformations has inspired research into its homologues. researchgate.net Chiral homoprolines and their derivatives have been proposed as a new class of organocatalysts. nih.govacs.org The fundamental catalytic mechanism, often involving the formation of enamine or iminium ion intermediates, is retained, but the altered geometry of the β-homoproline scaffold offers a different steric environment around the catalytic site.
This structural modification can influence the stereochemical outcome of catalyzed reactions, potentially providing access to product enantiomers that are difficult to obtain with traditional proline catalysts or improving selectivity in certain transformations. For example, derivatives of β-homoproline are being investigated in key carbon-carbon bond-forming reactions like the asymmetric aldol (B89426) reaction. researchgate.net The development of these catalysts is an active area of research, with studies focusing on optimizing reaction conditions and exploring the substrate scope for these novel catalytic systems. nih.gov
| Research Finding | Application Area | Significance | Source(s) |
| Chiral homoproline derivatives proposed as organocatalysts. | Asymmetric Synthesis | Offers an alternative to traditional proline catalysts with potentially different stereoselectivity. | nih.govacs.org |
| Proline-based peptides show organocatalytic properties. | Organocatalysis | Expands the toolkit for metal-free asymmetric reactions. | researchgate.net |
| Organocatalytic enantioselective tandem reactions using chiral pyrrolidine derivatives achieve high enantioselectivity. | Organic Synthesis | Demonstrates the potential for efficient and highly selective synthesis of chiral molecules. | nih.gov |
Chemical Biology Studies on Protein Interactions and Functions
In chemical biology, this compound serves as a crucial tool for creating peptidomimetics to study and modulate biological processes. chemimpex.com The insertion of a β-homoproline residue into a peptide sequence creates a "backbone homologation," adding an extra carbon atom to the peptide backbone. nih.gov This seemingly small change has profound consequences for the molecule's structure and function.
One of the most significant advantages is enhanced proteolytic stability. acs.org The unnatural β-peptide bond is often resistant to degradation by proteases, enzymes that typically cleave the α-peptide bonds found in natural proteins. This increased stability is highly desirable for developing therapeutic peptides. acs.orgresearchgate.net
Furthermore, the constrained ring of β-homoproline acts as a potent secondary structure inducer, stabilizing conformations such as β-turns and polyproline-like helices. nih.gov This allows researchers to design and synthesize peptides with well-defined three-dimensional shapes, which is critical for mimicking the binding domains of natural proteins. By creating stable structural mimics, scientists can investigate protein-protein interactions, probe receptor binding sites, and develop inhibitors for specific enzymes. chemimpex.comnih.gov For instance, β-peptides have been designed to mimic natural peptide hormones and to inhibit protein-protein interactions. ethz.ch
| Feature | L-Proline (α-amino acid) | L-beta-Homoproline (β-amino acid) |
| Backbone Structure | Forms a standard α-peptide bond. | Forms a β-peptide bond with an additional carbon. |
| Ring Size | Five-membered pyrrolidine ring. | Five-membered pyrrolidine ring. |
| Conformational Impact | Induces sharp turns (β-turns) and polyproline II helices. nih.gov | Also induces turns and helical structures, but with different geometries. ethz.chnih.gov |
| Proteolytic Stability | Susceptible to cleavage at the peptide bond. | Generally resistant to proteolytic degradation. acs.orgresearchgate.net |
| Application | A natural component of proteins; used in peptide synthesis. | Used to create stable peptidomimetics and foldamers. chemimpex.comnih.gov |
Challenges and Opportunities in β-Homoproline Research
Despite its significant potential, research into β-homoproline and its applications faces several challenges. A primary hurdle has been the limited number of available synthetic methods for preparing β-homoproline and its derivatives in enantiomerically pure forms. nih.gov The development of simple, cost-effective, and scalable stereoselective syntheses is crucial for making these building blocks more accessible to the wider research community. acs.org
Another challenge lies in translating the promising in-vitro properties of β-peptide foldamers into successful therapeutic applications. researchgate.net While these molecules exhibit high stability and defined structures, issues related to cell permeability, bioavailability, and potential immunogenicity need to be thoroughly addressed.
However, these challenges also present significant opportunities. The development of novel and efficient synthetic routes remains a major goal, with recent progress in areas like rhodium-catalyzed C-H insertion and other stereoselective methods showing promise. researchgate.netresearchgate.net There is a vast, underexplored chemical space for new organocatalysts based on the β-homoproline scaffold. nih.gov The greatest opportunity lies in the continued exploration of β-homoproline-containing foldamers as tools to probe complex biological systems and as templates for a new generation of drugs and advanced materials with precisely controlled architectures and functions. ethz.chresearchgate.net
Q & A
Q. What criteria should guide the selection of primary literature for meta-analyses on β-amino acid applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
